4-(Furan-2-ylmethyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(Furan-2-ylmethyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl halide under basic conditions.
Attachment of the pyrrolidin-1-ylsulfonyl group: This is typically done through a nucleophilic substitution reaction where the triazole derivative reacts with a pyrrolidin-1-ylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The furan and pyrrolidin-1-ylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
4-(Furan-2-ylmethyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(Furan-2-ylmethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(Furan-2-ylmethyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(Furan-2-ylmethyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C17H18N4O3S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4O3S2/c22-26(23,20-9-1-2-10-20)15-7-5-13(6-8-15)16-18-19-17(25)21(16)12-14-4-3-11-24-14/h3-8,11H,1-2,9-10,12H2,(H,19,25) |
InChI Key |
LTZOWSYRISOXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4=CC=CO4 |
Origin of Product |
United States |
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